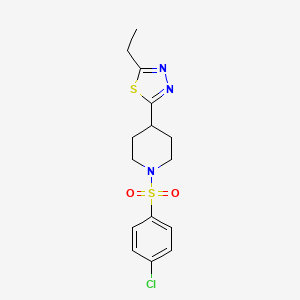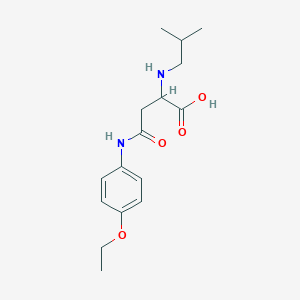
Acide 4-((4-éthoxyphényl)amino)-2-(isobutylamino)-4-oxobutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with both ethoxyphenyl and isobutylamino functional groups, making it a versatile molecule for different chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may act as an active pharmaceutical ingredient (API) in the treatment of various diseases, depending on its biological activity and pharmacokinetic properties.
Industry
In the industrial sector, 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other industrial products.
Mécanisme D'action
Target of Action
It is known that tertiary butyl esters, which are related compounds, find large applications in synthetic organic chemistry .
Mode of Action
It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 4-ethoxyaniline and isobutylamine as the primary reactants.
Formation of Intermediate: The initial step involves the reaction of 4-ethoxyaniline with a suitable acylating agent to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with isobutylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted compounds with new functional groups replacing the original ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Methoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
4-((4-Chlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid: Contains a chloro group, offering different reactivity and properties.
4-((4-Nitrophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid: Features a nitro group, which can significantly alter its chemical behavior.
Uniqueness
4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to its ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-(4-ethoxyanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-22-13-7-5-12(6-8-13)18-15(19)9-14(16(20)21)17-10-11(2)3/h5-8,11,14,17H,4,9-10H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFWSFTVZLNKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
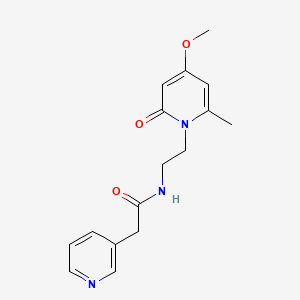
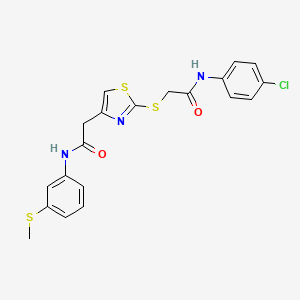


![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)
![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)
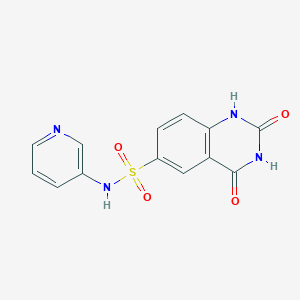

![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2507732.png)
